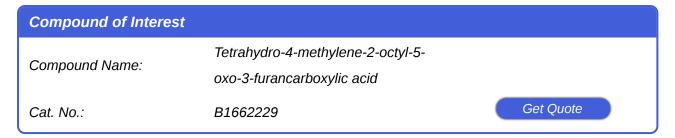


Investigating Therapeutic Targets in Obesity Using C75: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing C75, a potent inhibitor of fatty acid synthase (FAS), to investigate therapeutic targets in the context of obesity. C75's dual mechanism of action, involving both central and peripheral pathways, makes it a valuable tool for dissecting the complex interplay of metabolic regulation.

Introduction to C75

C75 is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FAS), a key enzyme in de novo lipogenesis.[1] Beyond its role as a FAS inhibitor, C75 has been shown to modulate the activity of carnitine palmitoyltransferase-1 (CPT-1), a critical enzyme in fatty acid oxidation.[2][3] This dual functionality results in profound effects on energy balance, including reduced food intake and increased energy expenditure, leading to significant weight loss in preclinical models of obesity.[4][5]

The primary mechanisms of C75's action are twofold:

Central Action: In the central nervous system (CNS), particularly the hypothalamus, C75
modulates the expression of key neuropeptides that regulate appetite. It has been shown to
suppress the expression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide
Y (NPY) and Agouti-related protein (AgRP), while in some contexts, influencing anorexigenic



(appetite-suppressing) neuropeptides such as Pro-opiomelanocortin (POMC) and Cocaineand Amphetamine-Regulated Transcript (CART).[5][6]

 Peripheral Action: In peripheral tissues such as the liver and adipose tissue, C75 stimulates CPT-1 activity, leading to an increase in fatty acid oxidation and energy expenditure.[3][4] This contributes to a reduction in adipose tissue mass and can alleviate conditions like hepatic steatosis (fatty liver).[5]

These multifaceted effects position C75 as a powerful pharmacological tool to explore the intricate signaling pathways governing energy homeostasis and to identify and validate novel therapeutic targets for the treatment of obesity and related metabolic disorders.

Data Presentation

C75 In Vitro Activity

Parameter	Cell Line/Enzyme	Value	Reference
IC50 (FAS Inhibition)	Purified mammalian FAS	15.53 μΜ	[7]
Purified FAS	200 μΜ	[1]	
PC3 (prostate cancer)	35 μΜ	[2][4][8]	
LNCaP (prostate cancer)	50 μM (spheroid growth)	[2][8]	

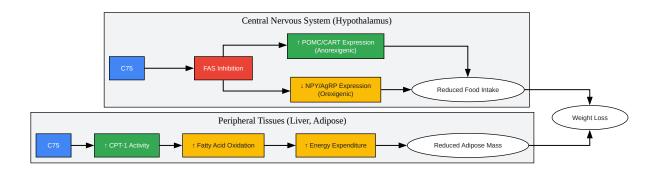
C75 In Vivo Efficacy in Diet-Induced Obese (DIO) Mice



Parameter	Treatment Group	Result	Reference
Body Weight Change	C75-treated	~20-22% loss of initial body mass	[3]
C75-treated (chronic)	10.3% loss of body mass over 30 days	[6]	
Pair-fed	8.9% less weight loss than C75-treated	[6]	
Vehicle control	~1% gain in body mass	[3]	-
Food Intake	C75-treated	Moderate reduction	[3]
C75-treated (chronic)	Reduced average daily food consumption	[6]	
Energy Expenditure	C75-treated	32.9% increased energy production from fatty acid oxidation	[4][8]
Fatty Acid Oxidation	C75-treated (30 μg/ml in 3T3-L1 adipocytes)	203% increase	[3]
C75-treated (40 μg/ml in 3T3-L1 adipocytes)	358% increase	[3]	
C75-treated (40 µg/ml in primary rat hepatocytes)	839% increase	[3]	-
CPT-1 Activity	C75-treated (in 3T3- L1 adipocytes)	213% of control	[3]
C75-treated (30 μg/ml in primary rat hepatocytes)	475% of control	[3]	



Signaling Pathways and Experimental Workflows C75 Mechanism of Action

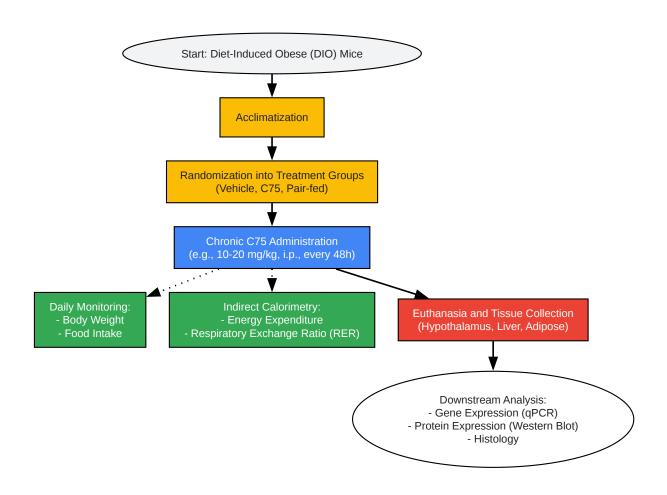


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Caption: Dual mechanism of C75 action in the CNS and peripheral tissues.

In Vivo Study Workflow for C75 in DIO Mice





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Caption: Experimental workflow for in vivo C75 studies in DIO mice.

Experimental Protocols

Protocol 1: In Vivo Administration of C75 to Diet-Induced Obese (DIO) Mice

Objective: To evaluate the chronic effects of C75 on body weight, food intake, and energy expenditure in a mouse model of obesity.

Materials:



- C75 (powder)
- RPMI 1640 medium (vehicle)
- Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)
- Sterile syringes and needles (27-gauge)
- Metabolic cages for indirect calorimetry (e.g., Oxymax system)
- Analytical balance

Procedure:

- Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a minimum of 8-10 weeks to induce obesity.
- C75 Preparation: Dissolve C75 powder in RPMI 1640 medium to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 25g mouse with an injection volume of 250 μL).
 Ensure complete dissolution. Prepare fresh on the day of injection.
- Dosing Regimen:
 - Administer C75 via intraperitoneal (i.p.) injection.
 - An initial dose of 20 mg/kg can be used, followed by maintenance doses of 10-15 mg/kg
 every 48 hours.[3]
 - The vehicle control group should receive an equivalent volume of RPMI 1640 medium.
 - A pair-fed control group should be included, receiving the same amount of food consumed by the C75-treated group on the previous day.
- Monitoring:
 - Measure body weight and food consumption daily at the same time.
 - For energy expenditure analysis, acclimate mice to metabolic cages for at least 24 hours.



- Perform indirect calorimetry to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.
- Tissue Collection: At the end of the study, euthanize mice (e.g., via CO2 asphyxiation) and collect tissues of interest, such as the hypothalamus, liver, and adipose tissue, for further analysis. Snap-freeze tissues in liquid nitrogen and store at -80°C.

Protocol 2: Fatty Acid Synthase (FAS) Activity Assay

Objective: To determine the inhibitory effect of C75 on FAS activity in vitro.

Materials:

- Purified fatty acid synthase or cell/tissue lysates
- C75
- Acetyl-CoA
- [14C]-Malonyl-CoA (radiolabeled)
- NADPH
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
- Scintillation cocktail and vials
- Scintillation counter

Procedure:

 Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH (e.g., 0.25 mM), acetyl-CoA (e.g., 50 μM), and the enzyme source.



- C75 Incubation: Add varying concentrations of C75 (or vehicle control) to the reaction mixtures and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
- Initiate Reaction: Start the reaction by adding [14 C]-Malonyl-CoA (e.g., 50 μ M, ~0.1 μ Ci).
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
- Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 6 M HCl).
- Extraction: Extract the synthesized fatty acids with an organic solvent (e.g., petroleum ether).
- Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of FAS inhibition for each C75 concentration and determine the IC50 value.

Protocol 3: Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay

Objective: To assess the effect of C75 on CPT-1 activity in isolated mitochondria.

Materials:

- · Isolated mitochondria from liver or other tissues
- C75
- L-[3H]-Carnitine (radiolabeled)
- Palmitoyl-CoA
- Assay buffer (e.g., 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, pH 7.4)
- Bovine serum albumin (BSA, fatty acid-free)
- Perchloric acid



Butanol

Procedure:

- Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., mouse liver) using standard differential centrifugation methods.
- Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and isolated mitochondria.
- C75 Incubation: Add C75 (or vehicle) to the reaction tubes and pre-incubate at 37°C.
- Initiate Reaction: Start the reaction by adding a mixture of L-[³H]-Carnitine and palmitoyl-CoA.
- Incubation: Incubate at 37°C for a specified time (e.g., 5-10 minutes).
- Stop Reaction: Terminate the reaction by adding perchloric acid.
- Extraction: Extract the [3H]-palmitoylcarnitine product with butanol.
- Quantification: Transfer the butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity.
- Data Analysis: Calculate CPT-1 activity as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.

Protocol 4: Western Blot Analysis of Hypothalamic Signaling

Objective: To investigate the effect of C75 on the phosphorylation status of key signaling proteins (e.g., AMPK, mTOR) in the hypothalamus.

Materials:

- Hypothalamic tissue lysates from control and C75-treated mice
- Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- · BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction: Homogenize hypothalamic tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
- Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPK) overnight at 4°C with gentle agitation.



- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply the ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

These protocols provide a foundation for investigating the multifaceted effects of C75 on metabolic regulation. Researchers can adapt and optimize these methods to suit their specific experimental needs and to further elucidate the potential of targeting FAS and related pathways for the treatment of obesity.

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